
(S)-Fesoterodine Fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fesoterodine Fumarate is a chemical compound used primarily in the treatment of overactive bladder symptoms. It is the fumarate salt form of fesoterodine, which is a prodrug of 5-hydroxymethyl tolterodine, a muscarinic receptor antagonist. This compound helps to relax the bladder muscles, thereby reducing urinary urgency, frequency, and incontinence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fesoterodine Fumarate involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the ester linkage and the introduction of the fumarate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Fesoterodine Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ester or fumarate groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(S)-Fesoterodine Fumarate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and fumarate chemistry.
Biology: The compound is studied for its effects on muscarinic receptors and bladder muscle cells.
Medicine: It is extensively researched for its therapeutic potential in treating overactive bladder and related conditions.
Industry: The compound’s synthesis and production methods are studied for optimization and scalability.
Wirkmechanismus
(S)-Fesoterodine Fumarate exerts its effects by acting as a muscarinic receptor antagonist. It blocks the action of acetylcholine on muscarinic receptors in the bladder, leading to relaxation of the bladder muscles. This reduces the symptoms of overactive bladder, such as urinary urgency and frequency. The molecular targets include the M2 and M3 subtypes of muscarinic receptors, which are involved in bladder contraction and relaxation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for similar indications.
Oxybutynin: A compound with a similar mechanism of action but different chemical structure.
Solifenacin: Another muscarinic antagonist with a longer duration of action.
Uniqueness
(S)-Fesoterodine Fumarate is unique due to its prodrug nature, which allows for controlled release and conversion to the active metabolite, 5-hydroxymethyl tolterodine. This provides a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.
Eigenschaften
Molekularformel |
C30H41NO7 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m0./s1 |
InChI-Schlüssel |
MWHXMIASLKXGBU-BQAIUKQQSA-N |
Isomerische SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


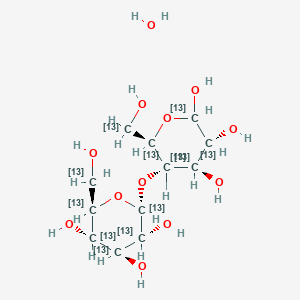

![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
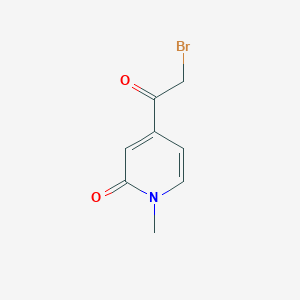
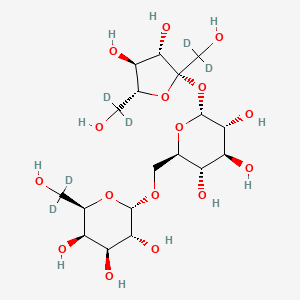
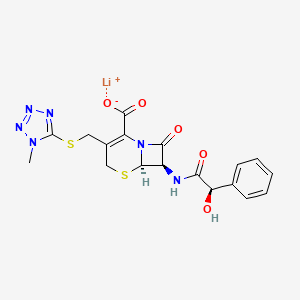


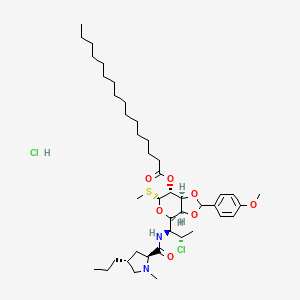
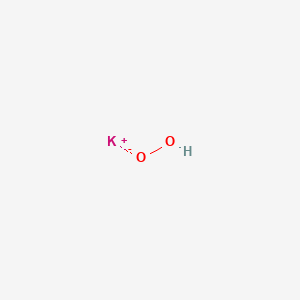
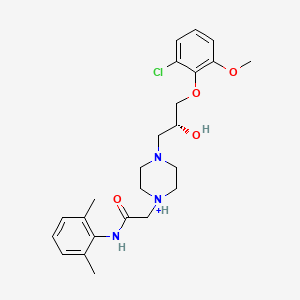
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
